molecular formula C19H30ClN3O5S B13403175 2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid

2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid

Cat. No.: B13403175
M. Wt: 448.0 g/mol
InChI Key: WRAGNPRJNPZFLL-UHFFFAOYSA-N
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Description

2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid is a compound that is often referred to in the context of its derivative, hydroxychloroquine sulfate. This compound is a salt of hydroxychloroquine, a 4-aminoquinoline-based antiviral drug . It has been widely studied for its antiviral, anti-inflammatory, and antimalarial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol involves multiple steps. One common method includes the reaction of 7-chloro-4-quinoline with 4-aminopentylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethylamine and ethanol to produce the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxychloroquine and its analogs .

Scientific Research Applications

2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular targets such as toll-like receptors (TLR7 and TLR9). It inhibits the signaling pathways associated with these receptors, leading to reduced inflammation and antiviral activity. The compound also interferes with the replication of certain viruses by inhibiting the polymerase enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic applications .

Properties

Molecular Formula

C19H30ClN3O5S

Molecular Weight

448.0 g/mol

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid

InChI

InChI=1S/C18H26ClN3O.CH2O.H2O3S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-2;1-4(2)3/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);1H2;(H2,1,2,3)

InChI Key

WRAGNPRJNPZFLL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.C=O.OS(=O)O

Origin of Product

United States

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